molecular formula C8H2Cl2F3N3O B5606886 5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole

Cat. No.: B5606886
M. Wt: 284.02 g/mol
InChI Key: RMNJVDGPWOVPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole is a chemical compound known for its unique structural properties and reactivity. This compound belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. The presence of chlorine and trifluoroacetyl groups in its structure imparts distinct chemical characteristics, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole typically involves the reaction of 5,6-dichloro-1H-benzotriazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or base to facilitate the acylation process. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzotriazoles.

Scientific Research Applications

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6-diiodo-1H-benzotriazole: This compound is similar in structure but contains iodine atoms instead of chlorine.

    4,5,6,7-tetrabromo-1H-benzotriazole: This compound has bromine atoms and is known for its inhibitory effects on protein kinases.

Uniqueness

5,6-dichloro-1-(trifluoroacetyl)-1H-1,2,3-benzotriazole is unique due to the presence of both chlorine and trifluoroacetyl groups, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific chemical characteristics.

Properties

IUPAC Name

1-(5,6-dichlorobenzotriazol-1-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F3N3O/c9-3-1-5-6(2-4(3)10)16(15-14-5)7(17)8(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNJVDGPWOVPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(N=N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.